![molecular formula C19H18N4O2S2 B4016858 N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4016858.png)
N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods, including the oxidative dimerization of thioamides in the presence of electrophilic reagents or catalysts such as DMSO with 1-methyl-2-chloropyridinium iodide, benzoyl chloride, acetyl chloride, hydrochloric acid, or trimethylsilyl chloride. This process results in the formation of 3,5-disubstituted 1,2,4-thiadiazoles in high yields, showcasing the versatility and efficiency of these synthesis methods (Takikawa et al., 1985).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated through X-ray diffraction and spectroscopic methods. For instance, the structure of a related thiadiazole compound was determined, highlighting the importance of intermolecular interactions, such as sulfur atoms with very short interatomic distances and contacts between heterocyclic sulfur and nitrogen slightly shorter than the sum of their van der Waals radii. These findings provide insights into the molecular structure and stability of these compounds (Ivolgina & Chernov'yants, 2018).
Chemical Reactions and Properties
Thiadiazole derivatives participate in a variety of chemical reactions, including oxidative dimerization and reactions with nitriles and thioamides mediated by molecular iodine, leading to the formation of disubstituted thiadiazoles. These reactions are facilitated by the presence of electrophilic reagents or catalysts and demonstrate the reactivity and versatility of thiadiazole compounds in synthesizing novel derivatives (Yajima et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, can be directly influenced by their molecular structure. For example, the crystalline structure of a thiadiazole compound was determined to be stabilized by N–H...S, C–H...O, and N–H...O hydrogen bonds, along with π...π interactions between the rings. These interactions not only affect the physical properties but also enhance the compound's stability (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are determined by their functional groups and molecular structure. The presence of the thiadiazole ring contributes to the compound's chemical behavior, making it a versatile reagent for synthesizing a wide range of chemical products. The oxidative N-S bond formation is a key reaction that showcases the chemical versatility of thiadiazole derivatives, allowing for the synthesis of compounds with varied functional groups (Wang et al., 2017).
properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c24-16(12-11-14-7-3-1-4-8-14)21-18-22-23-19(27-18)26-13-17(25)20-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,25)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFMZWUYEUBZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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